molecular formula C35H45N7O7 B12310142 Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH

Cat. No.: B12310142
M. Wt: 675.8 g/mol
InChI Key: UCHGVQMTIJAUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is a pentapeptide fragment derived from the larger angiotensin peptides. This compound is a significant metabolite in the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid balance, and vascular tone . The sequence of this peptide is Tyr-Ile-His-Pro-Phe, and it is often studied for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid) or similar reagents.

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques like HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the histidine residue, affecting the peptide’s biological activity.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using different amino acid derivatives during synthesis.

Major Products: The major products formed from these reactions are typically modified peptides with altered biological activities or stability profiles .

Scientific Research Applications

Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH involves its interaction with specific receptors in the renin-angiotensin system. It binds to angiotensin receptors, leading to a cascade of intracellular events that regulate vascular tone, blood pressure, and fluid balance. The peptide can also influence the activity of enzymes like NADPH oxidase, which plays a role in oxidative stress and inflammation .

Comparison with Similar Compounds

    Angiotensin II (DRVYIHPF): The primary active component of the renin-angiotensin system, known for its potent vasoconstrictive properties.

    Angiotensin I/II (3-8) H-Val-Tyr-Ile-His-Pro-Phe-OH: Another fragment with distinct biological activities.

Comparison: Angiotensin I/II (4-8) H-Tyr-Ile-His-Pro-Phe-OH is unique due to its specific sequence and the resulting biological activities. Unlike the full-length angiotensin II, this fragment may have different receptor affinities and effects on blood pressure regulation .

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N7O7/c1-3-21(2)30(41-31(44)26(36)16-23-11-13-25(43)14-12-23)33(46)39-27(18-24-19-37-20-38-24)34(47)42-15-7-10-29(42)32(45)40-28(35(48)49)17-22-8-5-4-6-9-22/h4-6,8-9,11-14,19-21,26-30,43H,3,7,10,15-18,36H2,1-2H3,(H,37,38)(H,39,46)(H,40,45)(H,41,44)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHGVQMTIJAUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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